molecular formula C12H17Cl2FN2 B7779135 1-(2-Chloro-6-fluorobenzyl)homopiperazine hydrochloride

1-(2-Chloro-6-fluorobenzyl)homopiperazine hydrochloride

Cat. No.: B7779135
M. Wt: 279.18 g/mol
InChI Key: CUTOSKJVSIZOMO-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzyl)homopiperazine hydrochloride is a chemical compound with the molecular formula C12H17Cl2FN2. It is primarily used in proteomics research and has applications in various scientific fields .

Preparation Methods

The synthesis of 1-(2-Chloro-6-fluorobenzyl)homopiperazine hydrochloride involves several steps. The starting material, 2-chloro-6-fluorobenzyl chloride, undergoes a nucleophilic substitution reaction with homopiperazine. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(2-Chloro-6-fluorobenzyl)homopiperazine hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity .

Scientific Research Applications

1-(2-Chloro-6-fluorobenzyl)homopiperazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)homopiperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can affect various biochemical pathways and cellular processes, leading to its observed effects in biological systems .

Comparison with Similar Compounds

1-(2-Chloro-6-fluorobenzyl)homopiperazine hydrochloride can be compared with other similar compounds, such as:

  • 1-(2-Chlorobenzyl)homopiperazine hydrochloride
  • 1-(2-Fluorobenzyl)homopiperazine hydrochloride
  • 1-(2-Bromobenzyl)homopiperazine hydrochloride

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms in this compound makes it unique and may contribute to its specific properties and applications.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-1,4-diazepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2.ClH/c13-11-3-1-4-12(14)10(11)9-16-7-2-5-15-6-8-16;/h1,3-4,15H,2,5-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTOSKJVSIZOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=C(C=CC=C2Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947274
Record name 1-[(2-Chloro-6-fluorophenyl)methyl]-1,4-diazepane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244022-69-3
Record name 1-[(2-Chloro-6-fluorophenyl)methyl]-1,4-diazepane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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